molecular formula C21H28N6O B5760853 N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE

N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE

Cat. No.: B5760853
M. Wt: 380.5 g/mol
InChI Key: ZJRRZRKMDRJDHL-UHFFFAOYSA-N
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Description

N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, morpholine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE typically involves multiple steps, including the formation of the pyrrolopyrimidine core, introduction of the morpholine group, and attachment of the pyridine moiety. Common synthetic routes may include:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Attachment of the Pyridine Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biology: It is used in biological studies to explore its effects on cellular processes, signaling pathways, and gene expression.

Mechanism of Action

The mechanism of action of N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or others, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • **N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE shares structural similarities with other pyrrolopyrimidine derivatives, such as:
    • N-[5,6-DIMETHYL-7-(3-PIPERIDINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE
    • N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,6-dimethyl-7-(3-morpholin-4-ylpropyl)-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-16-17(2)27(8-4-7-26-9-11-28-12-10-26)21-19(16)20(24-15-25-21)23-14-18-5-3-6-22-13-18/h3,5-6,13,15H,4,7-12,14H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRRZRKMDRJDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCC3=CN=CC=C3)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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